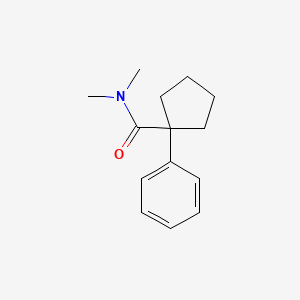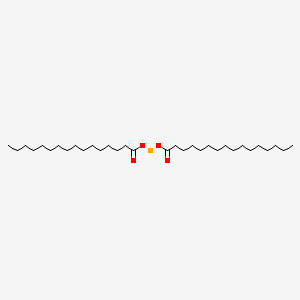
Iron(2+) palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(2+) palmitate can be synthesized through the reaction of ferrous sulfate with palmitic acid in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving ferrous sulfate in water, adding palmitic acid dissolved in an organic solvent, and then adding the base to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iron(2+) palmitate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: The palmitate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands under controlled conditions.
Major Products Formed:
Oxidation: Iron(3+) palmitate.
Reduction: this compound (regenerated).
Substitution: New iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+) palmitate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of iron(2+) palmitate involves the release of iron(2+) ions, which can participate in various biochemical processes. Iron is essential for the transport of oxygen in the blood (as part of hemoglobin) and for cellular respiration (as part of cytochromes). The palmitate moiety helps in the solubilization and transport of iron in biological systems.
Molecular Targets and Pathways:
Hemoglobin: Iron(2+) is a key component of hemoglobin, facilitating oxygen transport.
Cytochromes: Iron(2+) is involved in the electron transport chain for cellular respiration.
Enzymes: Iron(2+) acts as a cofactor for various enzymes involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Iron(2+) stearate: Another iron(2+) fatty acid salt with similar properties but derived from stearic acid.
Iron(2+) oleate: Derived from oleic acid, with different solubility and reactivity characteristics.
Iron(2+) acetate: A simpler iron(2+) salt with different applications and properties.
Uniqueness: Iron(2+) palmitate is unique due to its specific fatty acid component (palmitic acid), which imparts distinct solubility and reactivity properties. Its applications in both biological and industrial contexts make it a versatile compound for various research and practical uses.
Eigenschaften
CAS-Nummer |
36215-91-5 |
|---|---|
Molekularformel |
C32H62FeO4 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
hexadecanoate;iron(2+) |
InChI |
InChI=1S/2C16H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
YNQVTHFOJBTQHC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


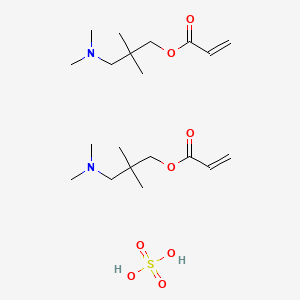

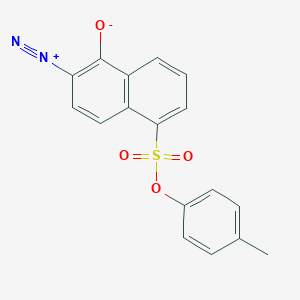

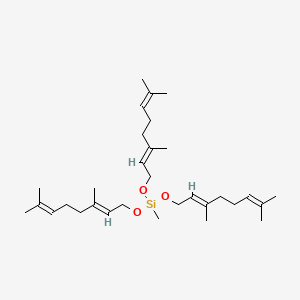

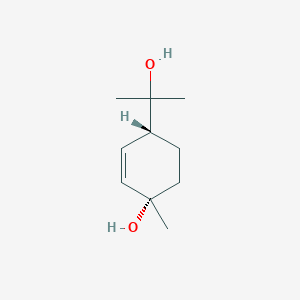

![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
